3-chloro-4-fluoro-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
Beschreibung
This compound features a benzamide core substituted with chloro (Cl) and fluoro (F) groups at the 3- and 4-positions, respectively. The amide nitrogen is connected to a 1,2,4-oxadiazole ring, which is further substituted with a 1-methyl-1H-pyrrol-2-yl group. This structure combines aromatic, heterocyclic, and electron-withdrawing substituents, making it a candidate for targeting ion channels or enzymes involved in inflammatory or neurological pathways .
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O2/c1-21-6-2-3-12(21)14-19-13(23-20-14)8-18-15(22)9-4-5-11(17)10(16)7-9/h2-7H,8H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDJLHCBMGEUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Similarities and Variations
Target Compound:
3-Chloro-4-Fluoro-N-((3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazol-5-yl)Methyl)Benzamide
- Core : Benzamide with Cl/F substituents.
- Oxadiazole Linker : 1,2,4-Oxadiazole at the N-methyl position.
- Substituent : 1-Methylpyrrole on oxadiazole.
Analog 1: 4-(3-((4′-(Trifluoromethyl)-[1,1′-Biphenyl]-3-yl)Methyl)-1,2,4-Oxadiazol-5-yl)-1,3-Dihydro-2H-Benzo[d]Imidazol-2-one (Compound 47)
- Core : Benzoimidazolone instead of benzamide.
- Oxadiazole Linker : Similar 1,2,4-oxadiazole with biphenyl-trifluoromethyl substituent.
- Key Difference : Replaces pyrrole with a biphenyl group, enhancing lipophilicity and steric bulk .
Analog 2: 2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]-N-[2-[(2-Cyano-3-Fluorophenyl)Amino]Ethyl]-Benzamide
- Core : Benzamide with thioether linkage.
- Oxadiazole Linker : 3-Methyl-1,2,4-oxadiazole.
- Key Difference: Thioether bridge and cyano-fluorophenyl group may alter pharmacokinetics (e.g., metabolic stability) .
Analog 3: 3-Fluoro-N-(4-{7-Methylimidazo[1,2-A]Pyrimidin-2-Yl}Phenyl)Benzamide
Patent Landscape and Therapeutic Indications
- Target Compound: Not explicitly claimed in the provided patents.
- Oxadiazole Derivatives : Patented for cancer, viral infections, and thrombotic events (). The 1,2,4-oxadiazole moiety is critical for binding to enzymatic active sites .
- Benzamide Analogs : Examples in –6 highlight applications in oncology (e.g., kinase inhibition) and neurology (e.g., ion channel modulation).
Critical Analysis of Structural Optimization
Vorbereitungsmethoden
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 3-Chloro-4-fluorobenzoic acid derivative : Serves as the acylating agent for the final amide bond formation.
- 5-(Aminomethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole : Provides the heterocyclic backbone linked to the pyrrole group.
Key synthetic challenges include regioselective oxadiazole formation, stability of the pyrrole ring under reaction conditions, and efficient amide coupling.
Synthesis of 5-(Aminomethyl)-3-(1-Methyl-1H-Pyrrol-2-yl)-1,2,4-Oxadiazole
Formation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives.
Amidoxime Preparation
1-Methyl-1H-pyrrole-2-carbonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 h) to yield 1-methyl-1H-pyrrole-2-carboximidamide (amidoxime).
Reaction Conditions :
- Solvent : Ethanol/water
- Temperature : 80°C
- Yield : 70–75%
Cyclization with Methyl Glycolate
The amidoxime reacts with methyl glycolate in a superbase medium (NaOH/DMSO) at room temperature (24 h) to form 3-(1-methyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)-1,2,4-oxadiazole.
Optimization Insights :
- Catalyst : NaOH in DMSO enhances reaction efficiency.
- Yield : 65–70%
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Conversion to Aminomethyl Derivative
The hydroxymethyl group is oxidized to a carboxylic acid (KMnO₄, H₂SO₄, 60°C, 4 h), followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA) to yield the aminomethyl intermediate.
Critical Notes :
- Side Products : Over-oxidation can occur without strict temperature control.
- Yield : 50–55% after purification.
Synthesis of 3-Chloro-4-Fluorobenzoyl Chloride
3-Chloro-4-fluorobenzoic acid is treated with thionyl chloride (SOCl₂, reflux, 3 h) to generate the acyl chloride. Excess SOCl₂ is removed under reduced pressure.
Key Data :
- Purity : >95% (by ¹H NMR)
- Storage : Used immediately due to moisture sensitivity.
Amide Coupling Reaction
The aminomethyl-oxadiazole intermediate is coupled with 3-chloro-4-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base (0°C to RT, 12 h).
Reaction Scheme :
$$
\text{Oxadiazole-NH}2 + \text{Ar-COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}
$$
Optimization :
- Solvent : DCM minimizes side reactions.
- Catalyst : Et₃N (2 equiv.) ensures efficient deprotonation.
- Yield : 78–82% after recrystallization (ethanol/water).
Alternative Synthetic Routes
Ultrasound-Assisted Cyclocondensation
Ultrasound irradiation (40 kHz, 50°C, 2 h) accelerates the cyclization step between amidoxime and methyl glycolate, reducing reaction time by 75% compared to conventional methods.
Advantages :
- Yield Improvement : 80–85%
- Energy Efficiency : Lower temperature requirements.
Analytical Characterization
6.1. Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 1H, Ar-H), 7.89 (s, 1H, pyrrole-H), 4.68 (s, 2H, CH₂), 3.92 (s, 3H, N-CH₃).
- IR (KBr) : 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
6.2. Chromatographic Purity :
- HPLC : >98% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Methods
| Method | Conditions | Yield | Drawbacks |
|---|---|---|---|
| Conventional Cyclization | NaOH/DMSO, RT, 24 h | 65–70% | Long reaction time |
| Ultrasound-Assisted | 40 kHz, 50°C, 2 h | 80–85% | Specialized equipment required |
| One-Pot PtCl₄ Catalyzed | PtCl₄, CH₃CN, 12 h | 60–65% | High catalyst cost |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
